2-[4-(Sec-butyl)phenoxy]-3-chloroaniline
Overview
Description
2-[4-(Sec-butyl)phenoxy]-3-chloroaniline is an organic compound with the molecular formula C16H18ClNO and a molecular weight of 275.78 g/mol . This compound is characterized by the presence of a sec-butyl group attached to a phenoxy ring, which is further connected to a 3-chloroaniline moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Sec-butyl)phenoxy]-3-chloroaniline typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-sec-butylphenol with a suitable halogenating agent to form 4-sec-butylphenoxy halide.
Coupling Reaction: The phenoxy halide is then subjected to a coupling reaction with 3-chloroaniline under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Sec-butyl)phenoxy]-3-chloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The phenoxy and aniline moieties can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted anilines or phenoxy derivatives.
Oxidation: Oxidized products may include quinones or nitroso compounds.
Reduction: Reduced products may include amines or alcohols.
Scientific Research Applications
2-[4-(Sec-butyl)phenoxy]-3-chloroaniline is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Sec-butyl)phenoxy]-3-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and aniline moieties allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(tert-Butyl)phenoxy]-3-chloroaniline
- 2-[4-(sec-Butyl)phenoxy]-4-chloroaniline
- 2-[4-(sec-Butyl)phenoxy]-3-bromoaniline
Uniqueness
2-[4-(Sec-butyl)phenoxy]-3-chloroaniline is unique due to the specific positioning of the sec-butyl and chloro groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications.
Properties
IUPAC Name |
2-(4-butan-2-ylphenoxy)-3-chloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-3-11(2)12-7-9-13(10-8-12)19-16-14(17)5-4-6-15(16)18/h4-11H,3,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAISFXOOUVJHER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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